molecular formula C16H12N2O B169877 5,6-Diphenylpyrazin-2-ol CAS No. 18591-57-6

5,6-Diphenylpyrazin-2-ol

Cat. No.: B169877
CAS No.: 18591-57-6
M. Wt: 248.28 g/mol
InChI Key: LTWBZUZTTUVPIM-UHFFFAOYSA-N
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Description

5,6-Diphenylpyrazin-2-ol: is a chemical compound with the molecular formula C16H12N2O . It is a derivative of pyrazine, characterized by the presence of two phenyl groups attached to the 5th and 6th positions of the pyrazine ring, and a hydroxyl group at the 2nd position. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenylpyrazin-2-ol typically involves the reaction of biphenyl ketone with aminoacetamide hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a methanol solvent under reflux conditions for 3 to 4 hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by washing with methanol and water .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is typically dried under vacuum to obtain a solid form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diphenylpyrazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6-Diphenylpyrazin-2-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a prostacyclin receptor agonist. It is a key intermediate in the synthesis of drugs like Selexipag, which is used to treat pulmonary arterial hypertension .

Industry: The compound is used in the development of materials with specific electronic properties. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5,6-Diphenylpyrazin-2-ol, particularly in its role as a prostacyclin receptor agonist, involves binding to the prostacyclin receptor (IP receptor). This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle cells and inhibition of platelet aggregation, which are beneficial in treating conditions like pulmonary arterial hypertension .

Comparison with Similar Compounds

  • 5-Bromo-2,3-diphenylpyrazine
  • 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid
  • 5-Chloro-2,3-diphenylpyrazine
  • 2,3-Diphenylpyrazine

Comparison: 5,6-Diphenylpyrazin-2-ol is unique due to the presence of a hydroxyl group at the 2nd position, which imparts distinct chemical reactivity and biological activity. The hydroxyl group allows for additional hydrogen bonding interactions, which can influence the compound’s pharmacokinetic and pharmacodynamic properties. In contrast, similar compounds like 5-Bromo-2,3-diphenylpyrazine and 5-Chloro-2,3-diphenylpyrazine have halogen substituents that affect their reactivity and applications differently .

Properties

IUPAC Name

5,6-diphenyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-14-11-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWBZUZTTUVPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347222
Record name 5,6-diphenylpyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18591-57-6
Record name 5,6-diphenylpyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Diphenyl-2-hydroxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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